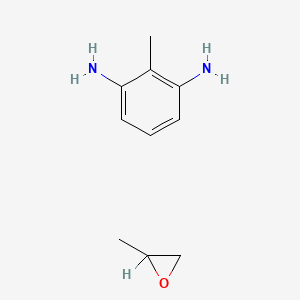
2-Methylbenzene-1,3-diamine;2-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbenzene-1,3-diamine;2-methyloxirane is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.24700 g/mol . It is also known by other names such as 1,3-Benzenediamine, ar-methyl-, polymer with methyloxirane . This compound is characterized by its boiling point of 284.2ºC at 760 mmHg and a flash point of 148.3ºC .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The reaction conditions for this polymerization process include controlled temperature and pressure to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization reactors where the monomers are combined under specific conditions to achieve high yield and purity. The process is optimized to minimize by-products and ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbenzene-1,3-diamine;2-methyloxirane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions may result in halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Methylbenzene-1,3-diamine;2-methyloxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various polymers and advanced materials.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its polymeric properties.
Mecanismo De Acción
The mechanism of action of 2-Methylbenzene-1,3-diamine;2-methyloxirane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Methylbenzene-1,3-diamine;2-methyloxirane is unique due to its specific polymeric structure and the presence of both diamine and oxirane functional groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications compared to its similar counterparts.
Propiedades
Número CAS |
63641-63-4 |
|---|---|
Fórmula molecular |
C10H16N2O |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
2-methylbenzene-1,3-diamine;2-methyloxirane |
InChI |
InChI=1S/C7H10N2.C3H6O/c1-5-6(8)3-2-4-7(5)9;1-3-2-4-3/h2-4H,8-9H2,1H3;3H,2H2,1H3 |
Clave InChI |
BOVXTTMNGZVIGB-UHFFFAOYSA-N |
SMILES canónico |
CC1CO1.CC1=C(C=CC=C1N)N |
Números CAS relacionados |
63641-63-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















